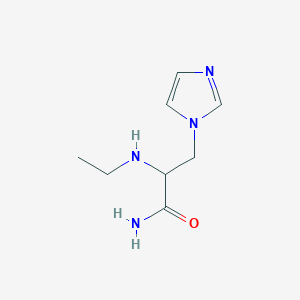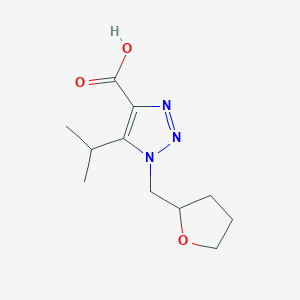
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methylamino group, and a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable hexanoic acid derivative and introduce the triazole ring through a cyclization reaction. The methylamino group can be introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methylamino group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)pentanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)heptanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)octanoic acid
Uniqueness
What sets 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid apart from similar compounds is its specific chain length and the positioning of functional groups. These structural features can significantly influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C10H18N4O2 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-10(11-2,9(15)16)5-3-4-6-14-8-12-7-13-14/h7-8,11H,3-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KAHBOKUUTUBAOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCN1C=NC=N1)(C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






 ketone](/img/structure/B13618087.png)

![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)



![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)



